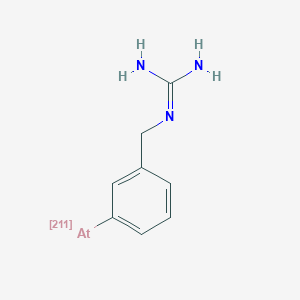
1-(m-Astatobenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Astatobenzyl)guanidine, also known as this compound, is a useful research compound. Its molecular formula is C8H10AtN3 and its molecular weight is 359.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that [211At]MABG exhibits potent antitumor effects against malignant pheochromocytoma and neuroblastoma. In various murine models, [211At]MABG showed significant tumor regression compared to traditional therapies like [131I]MIBG, particularly in cases of disseminated disease where small clusters of cancer cells are present . The cytotoxicity of [211At]MABG was found to be approximately 1,400 times higher than that of [131I]MIBG in neuroblastoma cell lines, highlighting its potential as a more effective treatment option .
Current Clinical Trials
As of 2024, ongoing clinical trials are assessing the safety and efficacy of [211At]MABG in patients with pheochromocytoma or paraganglioma (PPGL). These trials aim to establish the maximum tolerated dose (MTD) and evaluate dose-limiting toxicities (DLT) associated with the treatment . The preliminary results indicate a favorable safety profile, with patients tolerating doses up to 2.6 MBq/kg without significant adverse effects .
Pharmacokinetics and Biodistribution
Studies have shown that the biodistribution of [211At]MABG is similar to that of [131I]MIBG, with significant accumulation in target organs such as the heart and adrenals . This characteristic is crucial for maximizing therapeutic effects while minimizing systemic exposure.
Comparative Analysis with Other Radiotherapeutics
| Property | [211At]MABG | [131I]MIBG |
|---|---|---|
| Radiation Type | Alpha particles | Beta particles |
| Half-life | 7.2 hours | 8 days |
| Cytotoxicity | Higher (1400x) | Lower |
| Targeting Mechanism | Norepinephrine transporter | Norepinephrine transporter |
| Clinical Use | Neuroblastoma, PPGL | Neuroblastoma |
Case Study: Efficacy in Neuroblastoma
In a study involving murine xenograft models of neuroblastoma, treatment with [211At]MABG resulted in marked tumor regression and prolonged survival compared to control groups receiving no treatment or treatment with beta-emitting isotopes . The study highlighted the potential for this agent to overcome limitations faced by existing therapies.
Case Study: Safety Profile in Human Trials
Initial results from ongoing clinical trials indicate that patients receiving [211At]MABG tolerate the treatment well, with manageable side effects similar to those observed with other radionuclide therapies . This safety profile is critical as it supports the continued development and potential approval for clinical use.
Propriétés
Numéro CAS |
127367-45-7 |
|---|---|
Formule moléculaire |
C8H10AtN3 |
Poids moléculaire |
359.17 g/mol |
Nom IUPAC |
[3-[(diaminomethylideneamino)methyl]phenyl](211At)astatine-211 |
InChI |
InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1 |
Clé InChI |
IYQVCXUVFGAHEZ-QBZHADDCSA-N |
SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
SMILES isomérique |
C1=CC(=CC(=C1)[211At])CN=C(N)N |
SMILES canonique |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Synonymes |
1-(3-astatobenzyl)guanidine 1-(m-astatobenzyl)guanidine 211At-MABG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















